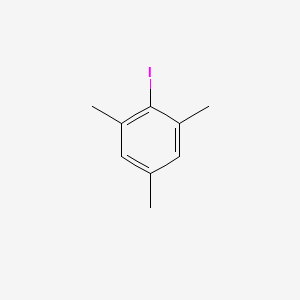

2,4,6-Trimethyliodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68044. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPNXFKONRIHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60193265 | |

| Record name | 2-Iodomesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4028-63-1 | |

| Record name | Iodomesitylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4028-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodomesitylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004028631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4028-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Iodomesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60193265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodomesitylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

history and discovery of 2,4,6-trimethyliodobenzene

An In-depth Technical Guide to the History, Synthesis, and Application of 2,4,6-Trimethyliodobenzene

Abstract

This technical guide provides a comprehensive overview of this compound (commonly known as iodomesitylene), a pivotal reagent in modern organic synthesis. We delve into the historical context of its development, beginning with the discovery of its parent hydrocarbon, mesitylene, and tracing the evolution of its synthesis. The core of this document is a detailed examination of the principles and practices of its preparation via electrophilic aromatic iodination, including a classic, field-proven experimental protocol. Causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide researchers with a deeper understanding of the methodology. Furthermore, we present a consolidated summary of its physicochemical and spectroscopic properties and explore its critical applications as a sterically hindered aryl iodide, particularly as a precursor to hypervalent iodine reagents and as a substrate in cross-coupling reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile building block.

Introduction and Nomenclature

This compound is a halogenated aromatic hydrocarbon featuring an iodine atom flanked by two methyl groups on a benzene ring, with a third methyl group in the para position. This substitution pattern (2-iodo-1,3,5-trimethylbenzene) confers significant steric hindrance around the carbon-iodine bond, a feature that defines its reactivity and utility in synthesis.[1] Its symmetrical nature and the electron-donating effect of the three methyl groups make the aromatic ring highly activated towards electrophilic substitution, yet the steric bulk influences subsequent reactions at the iodine center.

The compound is most commonly referred to by its trivial name, iodomesitylene , derived from its parent hydrocarbon, mesitylene (1,3,5-trimethylbenzene).

-

IUPAC Name: 2-Iodo-1,3,5-trimethylbenzene[2]

-

Synonyms: Iodomesitylene, 2,4,6-Trimethylphenyl iodide, Mesityl iodide[3]

-

CAS Number: 4028-63-1[4]

-

Molecular Formula: C₉H₁₁I[4]

-

Molecular Weight: 246.09 g/mol [4]

Historical Context and Discovery

The story of this compound begins not with its own discovery, but with that of its precursor, mesitylene.

-

1837: The Discovery of Mesitylene: The Irish chemist Robert Kane first prepared 1,3,5-trimethylbenzene by heating acetone with concentrated sulfuric acid.[5] He named the new substance "mesitylene," believing it was a dehydrated form of "mesit" (an old name for acetone).[5] The symmetrical structure of this new hydrocarbon would later prove to be an ideal substrate for studying aromatic substitution reactions.

-

Late 19th Century: The Dawn of Hypervalent Iodine Chemistry: The direct iodination of aromatic compounds was historically challenging due to the low electrophilicity of molecular iodine and the reversible nature of the reaction caused by the formation of hydrogen iodide (HI), a strong reducing agent.[1] The field of hypervalent iodine chemistry, which is now a major application area for iodomesitylene, was pioneered in 1886 by the German chemist Conrad Willgerodt, who first prepared (dichloroiodo)benzene.[6] This discovery opened the door to a new class of iodine compounds with unique oxidative properties.

-

Mid-20th Century: The Emergence of Iodomesitylene: While earlier preparations may have existed, the systematic study and application of this compound gained traction in the mid-20th century.[3] A 1954 thesis, for instance, details a method for its preparation via the direct iodination of mesitylene with iodine monochloride in glacial acetic acid.[7] The development of robust methods using oxidizing agents like nitric acid to drive the reaction forward made iodomesitylene readily accessible.[8] Its unique steric properties made it an immediate compound of interest for physical organic chemists and, later, for synthetic chemists developing sterically demanding ligands and precursors for hypervalent iodine reagents.[3][9]

Synthesis of this compound

The primary route to this compound is the direct electrophilic aromatic substitution of mesitylene.

Principle of Synthesis: Overcoming Iodine's Low Reactivity

Unlike chlorination and bromination, the direct reaction of molecular iodine (I₂) with most aromatic rings is thermodynamically unfavorable and slow. This is due to two factors:

-

Low Electrophilicity: I₂ is not a powerful enough electrophile to attack the stable aromatic π-system.

-

Reversibility: The reaction produces hydrogen iodide (HI), a strong reducing agent that can reduce the iodoarene product back to the starting arene.

To overcome these challenges, an oxidizing agent is required. The role of the oxidant (e.g., nitric acid, iodic acid, hydrogen peroxide) is to convert molecular iodine into a highly reactive, positively polarized iodine species, often conceptually represented as "I⁺".[8] In the presence of nitric acid, the active iodinating agent is believed to be protonated nitrosoiodide (NO₂I), which is a much more potent electrophile than I₂ alone.[10] The highly activated nature of the mesitylene ring, with its three electron-donating methyl groups, makes it particularly susceptible to attack by this electrophile, leading to a single, regioselective product due to the ring's symmetry.

The overall transformation is: (CH₃)₃C₆H₃ + ½ I₂ + [Oxidant] → (CH₃)₃C₆H₂I + H⁺ + [Reduced Oxidant]

Classical Experimental Protocol: Iodination using Iodine and Nitric Acid

This method is a robust and frequently used procedure on both laboratory and industrial scales due to the low cost of the reagents and the straightforward nature of the reaction.[8]

Disclaimer: This protocol involves the use of corrosive and oxidizing acids. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials:

-

Mesitylene (1,3,5-trimethylbenzene)

-

Iodine (I₂) crystals

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Glacial Acetic Acid (CH₃COOH)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add mesitylene (12.0 g, 0.1 mol) and glacial acetic acid (50 mL). Stir the mixture to create a homogeneous solution.

-

Reagent Addition: To the stirring solution, add pulverized iodine crystals (12.7 g, 0.05 mol). Stir for 5 minutes to form a deep purple suspension.

-

Initiation and Oxidation: While stirring, carefully and slowly add concentrated nitric acid (6 mL, ~0.09 mol) dropwise to the mixture through the top of the condenser. Causality: The nitric acid acts as the crucial oxidizing agent, generating the electrophilic iodine species in situ. Acetic acid serves as a polar solvent that can dissolve the reactants and facilitate the ionic mechanism. The addition should be slow to control the initial exotherm and the evolution of nitrogen oxide gases.

-

Reaction Progression: After the addition of nitric acid is complete, gently heat the reaction mixture to 60-70°C using a heating mantle. Maintain this temperature with stirring for approximately 1-2 hours. The reaction progress can be monitored by the disappearance of the characteristic purple color of iodine, resulting in a pale yellow or orange solution. Causality: Heating provides the necessary activation energy to drive the electrophilic substitution to completion.

-

Quenching and Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing 250 mL of cold water. An oily product, this compound, should separate.

-

Neutralization: Transfer the mixture to a separatory funnel. To remove unreacted iodine, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise and shake until the organic layer is no longer purple/brown. Causality: Sodium thiosulfate reduces excess I₂ to colorless iodide ions (I⁻), simplifying purification.

-

Acid Removal: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions to neutralize the acidic solution until gas evolution ceases. Causality: This step removes residual acetic and nitric acids.

-

Extraction: Extract the product into diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purification: The crude product can be purified by vacuum distillation to afford this compound as a low-melting solid or pale yellow oil.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

The identity and purity of this compound are confirmed through a combination of physical constant measurements and spectroscopic analysis.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 4028-63-1 | [4] |

| Molecular Formula | C₉H₁₁I | [4] |

| Molecular Weight | 246.09 g/mol | [4] |

| Appearance | Yellow crystalline low-melting solid or liquid | [3][11] |

| Melting Point | 28-32 °C | [3] |

| Boiling Point | ~250 °C (at 760 mmHg) | [12] |

| Density | ~1.51 g/cm³ | [12] |

| Solubility | Insoluble in water; soluble in common organic solvents | [3] |

| Sensitivity | Light sensitive; should be stored in a dark place | [3][11] |

Spectroscopic Data

Spectroscopic analysis provides an unambiguous structural fingerprint for the molecule.

| Spectroscopy | Key Features and Interpretation |

| ¹H NMR | δ ~6.9 ppm (s, 2H): The two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a singlet. δ ~2.4 ppm (s, 6H): The six protons of the two ortho-methyl groups are equivalent. δ ~2.2 ppm (s, 3H): The three protons of the para-methyl group appear as a distinct singlet.[13] |

| ¹³C NMR | δ ~143 ppm (Ar C-CH₃): Carbons bearing the ortho-methyl groups. δ ~138 ppm (Ar C-CH₃): Carbon bearing the para-methyl group. δ ~129 ppm (Ar C-H): Carbons bearing the aromatic protons. δ ~100 ppm (Ar C-I): The carbon attached to the iodine atom is significantly shielded. δ ~27 ppm (-CH₃): Ortho-methyl carbons. δ ~21 ppm (-CH₃): Para-methyl carbon.[13] |

| Mass Spec. | m/z = 246 (M⁺): Molecular ion peak corresponding to the molecular weight. m/z = 119: Fragment corresponding to the loss of the iodine atom, leaving the mesityl cation [(CH₃)₃C₆H₂]⁺.[14] |

| Infrared (IR) | Bands characteristic of C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-H bending. The C-I stretch appears at a low frequency.[13] |

Key Applications in Modern Research

The unique structure of this compound—a reactive C-I bond protected by significant steric bulk—makes it an exceptionally useful building block in several areas of advanced organic synthesis.

Precursor to Hypervalent Iodine Reagents

One of the most important applications of iodomesitylene is its role as a starting material for sterically hindered hypervalent iodine(III) and iodine(V) reagents. The bulky mesityl group enhances the stability and modifies the reactivity of these oxidants. For example, oxidation of iodomesitylene yields iodomesitylene diacetate, a useful iodine(III) reagent.[15]

Causality: The steric hindrance provided by the ortho-methyl groups prevents intermolecular decomposition pathways that can plague less substituted iodoarenes, leading to more stable and manageable reagents.

Caption: Conversion to a hypervalent iodine(III) reagent.

Substrate in Cross-Coupling Reactions

This compound serves as an excellent substrate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.

Causality: The C-I bond is relatively weak and undergoes oxidative addition to low-valent metal catalysts (e.g., Pd(0)) readily. The bulky mesityl group can be crucial for controlling the outcome of the reaction, often promoting high yields and preventing side reactions by sterically directing the coupling process.

Ligand Synthesis

The corresponding amine, 2,4,6-trimethylaniline (mesidine), is readily prepared from mesitylene and is a cornerstone for synthesizing bulky ligands used in modern catalysis.[16] While not a direct application of iodomesitylene, the related chemistry highlights the importance of the mesityl scaffold in creating sterically demanding environments around a metal center, a principle that also governs the utility of iodomesitylene itself.

Conclusion

From its conceptual origins in the 19th-century discovery of mesitylene to its establishment as a versatile synthetic tool in the 20th century, this compound has a rich history intertwined with the development of organic chemistry. Its synthesis, primarily achieved through the oxidative iodination of mesitylene, is a classic example of electrophilic aromatic substitution that is both mechanistically insightful and practically robust. The compound's unique combination of a reactive C-I bond and significant steric hindrance has secured its role as an indispensable building block for creating advanced materials, stable hypervalent iodine oxidants, and complex molecular architectures. This guide has provided the historical, theoretical, and practical foundation for researchers to confidently incorporate this valuable reagent into their synthetic programs.

References

- 1. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 2. Iodomesitylene | C9H11I | CID 77647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 4028-63-1 [smolecule.com]

- 4. scbt.com [scbt.com]

- 5. Mesitylene - Wikipedia [en.wikipedia.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 8. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]

- 9. Chemistry of Polyvalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of aromatic iodination by iodine and nitric acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. This compound | 4028-63-1 [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound [webbook.nist.gov]

- 15. Iodomesitylene Diacetate | 33035-41-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Early Synthetic Methods for Iodomesitylene

Introduction: The Significance of Iodomesitylene in Synthetic Chemistry

Iodomesitylene (2-iodo-1,3,5-trimethylbenzene) is a sterically hindered aryl iodide that has served as a valuable building block and intermediate in organic synthesis. Its unique structural features, characterized by the bulky mesityl group, have made it a cornerstone in the study of reaction mechanisms and the development of new synthetic methodologies. The historical routes to its synthesis provide a fascinating glimpse into the evolution of organic chemistry, showcasing the ingenuity of early chemists in tackling the challenges of selective aromatic functionalization. This technical guide delves into the foundational methods for the preparation of iodomesitylene, offering a detailed exploration of the underlying chemical principles, experimental protocols, and the rationale that guided these early synthetic endeavors.

Core Synthetic Strategies: A Historical Perspective

The early syntheses of iodomesitylene can be broadly categorized into two main approaches: direct iodination of mesitylene and the transformation of a pre-functionalized mesitylene derivative. Each of these strategies presented its own set of challenges and advantages, which will be discussed in detail.

Direct Electrophilic Iodination of Mesitylene

The most straightforward conceptual approach to iodomesitylene is the direct substitution of a hydrogen atom on the mesitylene ring with an iodine atom. Mesitylene, being an electron-rich aromatic compound due to the activating effect of its three methyl groups, is highly susceptible to electrophilic attack. However, the direct iodination of arenes is often a reversible and thermodynamically unfavorable process. Early chemists overcame this challenge by employing iodine in the presence of an oxidizing agent to remove the hydrogen iodide byproduct and shift the equilibrium towards the formation of the desired iodinated product.

Iodination with Iodine Monochloride

One of the earliest and most effective methods for the direct iodination of mesitylene involves the use of iodine monochloride (ICl).[1] Iodine monochloride is a polar interhalogen compound that acts as a source of electrophilic iodine.[2] The greater electronegativity of chlorine compared to iodine results in a polarization of the I-Cl bond, making the iodine atom electrophilic and susceptible to attack by the electron-rich mesitylene ring.

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The pi-electrons of the mesitylene ring attack the electrophilic iodine atom of ICl, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. The chloride ion then acts as a base, abstracting a proton from the carbon bearing the iodine atom to restore aromaticity and yield iodomesitylene and hydrogen chloride.

Experimental Protocol: Synthesis of Iodomesitylene via Direct Iodination with Iodine Monochloride [1]

Materials:

-

Mesitylene

-

Iodine Monochloride (ICl)

-

Glacial Acetic Acid

-

Ether

-

30% Potassium Carbonate solution

-

10% Sodium Hydroxide solution

-

Ethanol

-

Ice

Procedure:

-

In a flask equipped with a dropping funnel, dissolve 10 g of mesitylene in 25 g of glacial acetic acid.

-

From the dropping funnel, add 10 g of iodine monochloride to the mesitylene solution.

-

After the addition is complete, allow the reaction mixture to stand for a period of time to ensure completion.

-

Pour the reaction mixture into 100 cc of ice water. The crude iodomesitylene will precipitate as an oil.

-

Extract the oil with ether.

-

Wash the ethereal solution with water, followed by three washes with 30% potassium carbonate solution and three washes with 10% sodium hydroxide solution to remove any acidic byproducts.

-

Evaporate the ether to yield the crude product.

-

Purify the crude iodomesitylene by steam distillation. The desired product will distill over, leaving behind any resinous material.

-

Extract the distilled oil with ether and evaporate the solvent.

-

Cool the resulting oil in an ice-salt mixture to induce crystallization.

-

Recrystallize the solid product from ethanol to obtain pure iodomesitylene.

Yield: 29%[1]

Iodination with Iodine and an Oxidizing Agent

Another prevalent early strategy involved the use of molecular iodine in conjunction with an oxidizing agent. This approach addresses the reversibility of direct iodination by removing the hydrogen iodide (HI) formed during the reaction. HI is a strong reducing agent and can reduce the aryl iodide back to the arene. Oxidizing agents convert HI to I₂, thus driving the reaction to completion.

Common oxidizing agents used in early syntheses included nitric acid, iodic acid (HIO₃), and hydrogen peroxide.[3][4][5] For instance, the use of iodic acid in the presence of sulfuric acid was a known method for aromatic iodination.[5]

Conceptual Reaction Scheme: Iodination with an Oxidizing Agent

Caption: Iodination of mesitylene with an oxidizing agent.

Synthesis via Diazotization of Mesidine: The Sandmeyer Reaction

An alternative and highly reliable early method for the synthesis of iodomesitylene is through the Sandmeyer reaction.[6][7] This powerful transformation allows for the introduction of a wide variety of substituents, including iodine, onto an aromatic ring via a diazonium salt intermediate.[8] The starting material for this synthesis is mesidine (2,4,6-trimethylaniline).

The Sandmeyer reaction for iodomesitylene involves two key steps:

-

Diazotization of Mesidine: Mesidine is treated with a cold, acidic solution of sodium nitrite (NaNO₂) to form the corresponding mesitylenediazonium salt. This reaction must be carried out at low temperatures (typically 0-5°C) to prevent the unstable diazonium salt from decomposing.[8]

-

Iodination of the Diazonium Salt: The freshly prepared diazonium salt solution is then treated with a solution of potassium iodide (KI). The diazonium group (-N₂⁺) is an excellent leaving group, and upon its departure as nitrogen gas, the iodide ion attacks the aromatic ring to form iodomesitylene. Unlike the Sandmeyer reactions for chlorides and bromides, the iodination step does not typically require a copper(I) catalyst.[9]

Experimental Workflow: Sandmeyer Synthesis of Iodomesitylene

Caption: Workflow for the Sandmeyer synthesis of iodomesitylene.

Mechanism of the Sandmeyer Reaction for Iodination

The mechanism of the Sandmeyer reaction is believed to involve free radicals.[7] In the case of iodination, the iodide ion likely acts as a reducing agent, transferring an electron to the diazonium salt. This results in the formation of an aryl radical and the liberation of nitrogen gas. The aryl radical then reacts with an iodine radical (formed from the oxidation of iodide) to yield the final product, iodomesitylene.

Comparative Analysis of Early Synthetic Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |

| Direct Iodination with ICl | Mesitylene, ICl, Acetic Acid | Direct, one-step synthesis. | Use of corrosive and moisture-sensitive ICl. Moderate yields. | ~29%[1] |

| Direct Iodination with I₂ and Oxidant | Mesitylene, I₂, Oxidizing Agent (e.g., HNO₃, HIO₃) | Avoids the use of ICl. Can be high yielding with the right oxidant. | Requires careful control of reaction conditions to avoid side reactions (e.g., nitration). | Variable |

| Sandmeyer Reaction | Mesidine, NaNO₂, Acid, KI | High yielding and reliable. Good for introducing iodine in a specific position. | Multi-step synthesis. Requires handling of unstable diazonium salts. | Generally high |

Conclusion: Foundational Chemistry for Modern Synthesis

The early synthetic methods for iodomesitylene laid the groundwork for the development of more sophisticated and efficient iodination techniques. These foundational studies not only provided access to this important chemical intermediate but also contributed significantly to our understanding of electrophilic aromatic substitution and the chemistry of diazonium salts. The principles established by these early chemists continue to be relevant in the design of modern synthetic strategies, demonstrating the enduring legacy of their pioneering work in the field of organic chemistry. For researchers and professionals in drug development, a deep understanding of these classical methods provides a valuable context for the challenges and triumphs of synthetic chemistry.

References

- 1. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. WO1989008630A1 - Method for the halogenation of aromatic compounds - Google Patents [patents.google.com]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. benchchem.com [benchchem.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,4,6-Trimethyliodobenzene

This guide provides a comprehensive exploration of the analytical techniques used to characterize 2,4,6-trimethyliodobenzene (iodomesitylene), a crucial sterically hindered aryl halide in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural confirmation to ensure the integrity of their work. We will move beyond rote data reporting to explain the causal relationships between molecular structure and spectral output, ensuring a deeper understanding of the methodologies.

Introduction: The Structural Significance of this compound

This compound (C₉H₁₁I, MW: 246.09 g/mol ) is more than a simple halogenated aromatic.[1][2] Its true value lies in its unique architecture: a planar benzene ring symmetrically substituted with three methyl groups and a single iodine atom.[3] This arrangement imparts significant steric hindrance around the carbon-iodine bond, influencing its reactivity and making it a valuable building block for complex molecular scaffolds and a precursor for hypervalent iodine reagents.[3][4] Given its role in high-stakes applications like Suzuki couplings and advanced polymerization processes, unambiguous structural verification is not just procedural—it is foundational to experimental success.[3][5]

This guide details the self-validating system of spectroscopic analysis—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—that together provide an undeniable confirmation of the structure and purity of this compound.

Synthesis and Purification: Establishing a High-Quality Analyte

The quality of any spectroscopic analysis is contingent on the purity of the sample. The most reliable method for synthesizing this compound is the direct electrophilic iodination of its inexpensive precursor, mesitylene (1,3,5-trimethylbenzene). The following protocol is adapted from a robust, peer-vetted procedure known for its high yield and purity.[6]

Experimental Protocol: Synthesis of this compound

-

Apparatus Setup: A 250-mL, three-necked flask is equipped with a reflux condenser, a thermometer, and a magnetic stirrer.

-

Reagent Charging: The flask is charged with mesitylene (12.0 g, 0.10 mol), iodine (10.1 g, 0.04 mol), and periodic acid dihydrate (4.56 g, 0.02 mol).

-

Solvent and Catalyst Addition: A solution comprised of 100 mL of glacial acetic acid, 20 mL of water, and 3 mL of concentrated sulfuric acid is carefully added to the reaction mixture.

-

Reaction Execution: The resulting purple solution is heated to 65–70 °C with vigorous stirring. The reaction is monitored until the characteristic purple color of elemental iodine dissipates (typically 1-2 hours), indicating its consumption.

-

Workup and Isolation: The reaction mixture is cooled to room temperature and diluted with 250 mL of deionized water. The precipitated crude product is collected by vacuum filtration and washed thoroughly with water.

-

Purification: The crude solid is dissolved in a minimal amount of boiling acetone or ethanol and recrystallized by cooling, first to room temperature and then in a refrigerator overnight. The resulting colorless, needle-like crystals of this compound are collected by filtration, yielding a product of high purity suitable for spectroscopic analysis. The melting point of the purified product is 28-32 °C.[3][5]

Mass Spectrometry (MS): The Unambiguous Molecular Weight

Mass spectrometry provides the foundational data point for any chemical analysis: the molecular weight. For this compound, Electron Ionization (EI) is the preferred method, as it imparts sufficient energy to induce characteristic fragmentation, offering further structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A minute quantity of the purified solid is dissolved in a volatile solvent such as dichloromethane or methanol to create a dilute solution (~1 mg/mL).

-

Instrument Parameters: The analysis is performed on a mass spectrometer equipped with an EI source. Typical parameters include an ionization energy of 70 eV and a source temperature of 220 °C.

-

Data Acquisition: The sample is introduced via a direct insertion probe or GC inlet. The instrument scans a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.

Interpretation of the Mass Spectrum

The EI-MS of this compound is definitive. The most critical signal is the molecular ion peak (M⁺•) , which appears at m/z 246 .[7] This peak corresponds to the intact molecule that has lost one electron and confirms the molecular weight of 246.09 g/mol .

Beyond the molecular ion, the fragmentation pattern provides a structural fingerprint. The high-energy electron beam causes the M⁺• to break apart in predictable ways.

Figure 1: Simplified EI-MS fragmentation pathway for this compound.

Key observed fragments from the Spectral Database for Organic Compounds (SDBS) include:

-

m/z 246 (100%): The molecular ion, which is also the base peak, indicating its relative stability.

-

m/z 119 (47%): This significant peak results from the loss of an iodine radical (•I), a common fragmentation pathway for aryl iodides, forming the stable mesityl cation (C₉H₁₁⁺).

-

m/z 91 (19%): Loss of acetylene (C₂H₂) from the m/z 119 fragment can lead to the formation of the tropylium cation (C₇H₇⁺), a common and stable fragment in the mass spectra of alkylbenzenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. Due to the high degree of symmetry in this compound, its NMR spectra are remarkably simple and elegant, serving as a powerful illustration of chemical equivalence.

The Causality of Symmetry

The molecule possesses a C₂ᵥ symmetry axis passing through the C1-I bond and the C4-methyl group. This symmetry dictates that the two methyl groups at positions 2 and 6 are chemically identical, as are the two hydrogen atoms at positions 3 and 5. This equivalence is the primary reason for the simplicity of the resulting spectra.

Figure 2: Impact of molecular symmetry on NMR signal equivalence.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 10-20 mg of the purified solid is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrument Parameters: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: A sufficient number of scans (e.g., 16) are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is run, requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to TMS.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is characterized by three distinct singlets, confirming the absence of adjacent, non-equivalent protons for spin-spin coupling.

-

δ 6.88 ppm (Singlet, 2H): This signal corresponds to the two chemically equivalent aromatic protons at the C3 and C5 positions.

-

δ 2.42 ppm (Singlet, 6H): This upfield signal represents the six protons of the two equivalent ortho methyl groups at C2 and C6.

-

δ 2.23 ppm (Singlet, 3H): This signal corresponds to the three protons of the single para methyl group at C4.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum further validates the molecular symmetry, showing only six signals for the nine carbon atoms.

-

δ 143.9 ppm (C): The quaternary aromatic carbon at C1, directly bonded to the electronegative iodine atom. This is significantly downfield.

-

δ 141.0 ppm (C): The two equivalent quaternary aromatic carbons at C2 and C6, bonded to methyl groups.

-

δ 129.1 ppm (CH): The two equivalent aromatic methine carbons at C3 and C5.

-

δ 100.1 ppm (C): The quaternary aromatic carbon at C4, bonded to a methyl group. Its chemical shift is notably upfield compared to the other substituted carbons.

-

δ 27.8 ppm (CH₃): The two equivalent ortho methyl carbons (C2-CH₃ and C6-CH₃).

-

δ 20.8 ppm (CH₃): The single para methyl carbon (C4-CH₃).

Infrared (IR) Spectroscopy: Probing the Vibrational Modes

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: Fourier-Transform Infrared (FT-IR)

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained from a thin film evaporated from a solution on a salt plate.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of air is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum

The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features.

-

3015 cm⁻¹ (C-H Stretch, Aromatic): This absorption, appearing just above 3000 cm⁻¹, is characteristic of C-H bonds on an aromatic ring.

-

2968, 2918, 2859 cm⁻¹ (C-H Stretch, Aliphatic): These strong bands below 3000 cm⁻¹ are definitive for the C-H stretching vibrations within the methyl groups.

-

1456 cm⁻¹ (C=C Stretch, Aromatic): This peak is due to the carbon-carbon stretching vibrations within the benzene ring.

-

849 cm⁻¹ (C-H Bend, Aromatic): This strong absorption is an out-of-plane C-H bending ("wagging") vibration. Its position is highly diagnostic for the 1,2,3,5-tetrasubstituted pattern of the benzene ring.

Integrated Data Summary and Conclusion

Each spectroscopic technique provides a unique and vital piece of the structural puzzle. When combined, they form a self-validating and irrefutable body of evidence for the identity and purity of this compound.

Spectroscopic Data Summary Table

| Technique | Observation | Interpretation |

| MS (EI) | m/z 246 (M⁺•) | Confirms the molecular weight. |

| m/z 119 | Loss of iodine radical (•I). | |

| ¹H NMR | δ 6.88 (s, 2H) | Two equivalent aromatic protons. |

| δ 2.42 (s, 6H) | Six protons of two equivalent ortho-methyl groups. | |

| δ 2.23 (s, 3H) | Three protons of the para-methyl group. | |

| ¹³C NMR | 6 signals total | Confirms C₂ᵥ molecular symmetry. |

| δ 143.9, 141.0, 129.1, 100.1 | Four distinct aromatic carbon environments. | |

| δ 27.8, 20.8 | Two distinct methyl carbon environments. | |

| IR | > 3000 cm⁻¹ | Aromatic C-H stretching. |

| < 3000 cm⁻¹ | Aliphatic C-H stretching (methyl groups). | |

| ~1456 cm⁻¹ | Aromatic C=C ring stretching. | |

| ~849 cm⁻¹ | Out-of-plane C-H bend for the substitution pattern. | |

| All NMR data referenced to TMS in CDCl₃. MS and IR data sourced from SDBS. |

References

- 1. This compound [webbook.nist.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Buy this compound | 4028-63-1 [smolecule.com]

- 4. 2-Iodomesitylene | 4028-63-1 | FI70245 | Biosynth [biosynth.com]

- 5. This compound CAS#: 4028-63-1 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound [webbook.nist.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,4,6-Trimethyliodobenzene (Iodomesitylene)

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2,4,6-trimethyliodobenzene, also known as iodomesitylene. Leveraging fundamental principles of molecular symmetry, electronic substituent effects, and magnetic anisotropy, this document elucidates the rationale behind the deceptively simple spectrum of this polysubstituted aromatic compound. We will dissect the predicted and observed chemical shifts, multiplicities, and integration values for each unique proton environment. Furthermore, this guide presents a field-proven, step-by-step experimental protocol for acquiring a high-fidelity ¹H NMR spectrum, intended to serve as a practical reference for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Structural Significance of this compound

This compound (CAS No: 4028-63-1) is an organoiodine compound derived from mesitylene.[1][2] It appears as a yellow crystalline solid with a melting point in the range of 28-32 °C.[3] Its utility in the laboratory is significant, where it serves as a versatile building block and reagent in organic synthesis. Notably, it is employed as a catalyst for Suzuki coupling reactions and in living radical polymerization processes to produce high-performance materials.[3]

Given its role as a synthetic intermediate, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. The ¹H NMR spectrum, in particular, offers a detailed fingerprint of a molecule's proton framework. This guide aims to provide a definitive interpretation of the ¹H NMR spectrum of this compound, grounding the analysis in authoritative scientific principles and providing a robust experimental methodology for its acquisition.

Theoretical Underpinnings of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is a direct reflection of its unique molecular structure. Its simplicity is governed by symmetry, while the precise location of its signals (chemical shifts) is a result of a nuanced interplay between several electronic and spatial effects.

The Decisive Role of Molecular Symmetry

This compound possesses a C₂ᵥ symmetry axis that bisects the molecule through the iodine and the C4-methyl group. This symmetry element renders specific sets of protons chemically and magnetically equivalent.

-

Aromatic Protons: The two protons on the benzene ring (at the C3 and C5 positions) are equivalent.

-

Methyl Protons: The two methyl groups ortho to the iodine atom (at the C2 and C6 positions) are equivalent to each other. The methyl group para to the iodine (at the C4 position) is unique.

Consequently, a molecule with 11 protons is expected to exhibit only three distinct signals in its ¹H NMR spectrum.

Factors Influencing Proton Chemical Shifts

The chemical shift (δ) of a proton is determined by its local electronic environment, which can shield it from or deshield it to the external magnetic field (B₀).[4] In this compound, the key influences are the aromatic ring current and the effects of the methyl and iodo substituents.

-

Aromatic Ring Current: The delocalized π-electrons of the benzene ring create a powerful ring current when placed in a magnetic field. This induced current generates a secondary magnetic field that strongly deshields the protons attached to the ring, shifting their resonance significantly downfield to the characteristic aromatic region (typically 6.5-8.5 ppm).[5][6]

-

Methyl Group Substituent Effects: Methyl groups are weakly electron-donating through an inductive effect and hyperconjugation. This increases the electron density on the aromatic ring, leading to a slight shielding effect (an upfield shift) on the aromatic protons compared to unsubstituted benzene (δ ≈ 7.3 ppm).[5]

-

Iodine Substituent Effect: The influence of the iodine atom is multifaceted.

-

Inductive Effect: As a halogen, iodine is electronegative and withdraws electron density via the sigma bond, which would typically deshield nearby protons.[7]

-

Magnetic Anisotropy and the "Heavy Atom Effect": The large, polarizable electron cloud of the iodine atom generates its own local magnetic field. The effect of this anisotropic field on the chemical shift of nearby protons is dependent on their spatial position relative to the C-I bond. For heavy halogens like iodine and bromine, this effect can be complex and does not always follow simple electronegativity trends.[8][9] This is often referred to as the "heavy atom effect," which can result in either shielding or deshielding.

-

Spectral Analysis and Interpretation

Based on the theoretical principles, we can predict and assign the three signals in the ¹H NMR spectrum of this compound. The spectrum is typically acquired in deuterated chloroform (CDCl₃) using tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).[10]

Signal Assignments

-

Aromatic Protons (H-3, H-5): These two equivalent protons give rise to a single peak. Their chemical shift is dominated by the aromatic ring current, placing them far downfield. The competing effects of the electron-donating methyl groups (shielding) and the iodine atom result in a chemical shift typically observed around δ 6.9-7.0 ppm . Due to the absence of adjacent, non-equivalent protons, this signal appears as a singlet . The integration of this peak corresponds to 2H .

-

Ortho-Methyl Protons (C2-CH₃, C6-CH₃): These six equivalent protons from the two methyl groups adjacent to the iodine atom produce a single signal. Their position in the benzylic region is influenced by their proximity to the iodine. This signal appears as a sharp singlet around δ 2.4-2.5 ppm and integrates to 6H .

-

Para-Methyl Proton (C4-CH₃): The three protons of the unique methyl group para to the iodine atom are shielded by the other two methyl groups and are furthest from the primary substituent. This signal appears as a singlet , typically slightly upfield from the other methyl groups, around δ 2.2-2.3 ppm . It integrates to 3H .

Data Presentation: Summary of ¹H NMR Spectral Data

| Signal Assignment | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | H-3, H-5 | 6.9 - 7.0 | Singlet (s) | 2H |

| ortho-Methyl Protons | C2-CH₃, C6-CH₃ | 2.4 - 2.5 | Singlet (s) | 6H |

| para-Methyl Proton | C4-CH₃ | 2.2 - 2.3 | Singlet (s) | 3H |

Visualization of Key Concepts

Diagrams are essential for visualizing the molecular structure and the analytical workflow, ensuring clarity and reinforcing the theoretical discussion.

Caption: Molecular structure of this compound.

Caption: Standardized workflow for ¹H NMR spectral analysis.

Experimental Protocol for Spectrum Acquisition

This protocol describes a self-validating method for obtaining a high-resolution ¹H NMR spectrum on a standard 400 MHz NMR spectrometer.

5.1. Materials and Reagents

-

This compound (≥97% purity)

-

Deuterated Chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS)

-

5 mm NMR Tubes (high precision)

-

Pasteur Pipette

-

Analytical Balance

5.2. Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Causality: This mass provides sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans without causing signal broadening due to oversaturation.

-

Add approximately 0.6 mL of CDCl₃ with TMS to the vial. Agitate gently until the solid is fully dissolved.

-

Causality: CDCl₃ is a standard, relatively non-polar solvent that provides excellent solubility for the analyte. The pre-added TMS serves as the universally accepted internal standard for chemical shift calibration (δ 0.00 ppm).

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spinner turbine, adjusting the depth according to the manufacturer's gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium signal from the CDCl₃ solvent.

-

Causality: The lock system compensates for any magnetic field drift during the experiment, ensuring high resolution and accurate chemical shifts.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.

-

-

Data Acquisition:

-

Set the following acquisition parameters for a standard ¹H experiment:

-

Pulse Program: zg30 (A standard 30-degree pulse experiment)

-

Number of Scans (NS): 8 or 16

-

Causality: For a sample of this concentration, 8-16 scans are sufficient to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay (D1): 2 seconds

-

Causality: A 2-second delay ensures that all protons have time to relax back to their equilibrium state before the next pulse, allowing for accurate integration.

-

Acquisition Time (AQ): ~4 seconds

-

Spectral Width (SW): ~20 ppm

-

-

Initiate the acquisition.

-

-

Data Processing:

-

Upon completion, the raw data (Free Induction Decay, FID) is automatically processed.

-

Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode with a flat baseline.

-

Apply a baseline correction algorithm.

-

Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integrate all signals and record the chemical shift values for each peak.

-

Conclusion

The ¹H NMR spectrum of this compound provides a classic example of how molecular symmetry profoundly simplifies spectral interpretation. The presence of just three distinct singlets offers an unambiguous fingerprint for the molecule, corresponding to the aromatic, ortho-methyl, and para-methyl protons. A thorough understanding of the competing electronic and anisotropic effects of the iodo and methyl substituents allows for a confident assignment of each signal. The robust experimental protocol provided herein ensures that researchers across disciplines can reliably acquire high-quality data for structural verification, paving the way for its effective use in advanced chemical research and development.

References

- 1. This compound | 4028-63-1 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. Buy this compound | 4028-63-1 [smolecule.com]

- 4. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. This compound(4028-63-1) 1H NMR spectrum [chemicalbook.com]

13C NMR chemical shifts of iodomesitylene

An In-depth Technical Guide to the 13C NMR Chemical Shifts of Iodomesitylene

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of iodomesitylene (2-iodo-1,3,5-trimethylbenzene). We delve into the core principles governing the observed chemical shifts, focusing on the interplay between the heavy atom effect of iodine, the electronic and steric influences of the methyl groups, and the molecule's inherent symmetry. This document synthesizes experimental data with theoretical explanations to serve as an authoritative resource for researchers utilizing NMR spectroscopy for structural elucidation of halogenated and sterically hindered aromatic compounds. A detailed, field-proven experimental protocol for acquiring high-quality ¹³C NMR spectra is also provided, complete with justifications for key procedural steps.

Introduction: The Unique Structural Landscape of Iodomesitylene

Iodomesitylene is a polysubstituted benzene derivative featuring a unique combination of substituents: a large, polarizable iodine atom and three sterically demanding methyl groups arranged symmetrically on the aromatic ring. This arrangement creates a fascinating case study for ¹³C NMR spectroscopy, where several distinct physical phenomena converge to produce a characteristic spectrum. Understanding this spectrum is not merely an academic exercise; it provides profound insights into electronic structure and steric interactions that are crucial in fields ranging from synthetic chemistry to drug design, where halogenated aromatic scaffolds are prevalent.

The key to interpreting the ¹³C NMR spectrum of iodomesitylene lies in dissecting three primary influences:

-

The Heavy Atom Effect: The iodine atom dramatically influences the chemical shift of the carbon to which it is directly bonded (the ipso-carbon).

-

Substituent & Steric Effects: The three methyl groups contribute both electronically and sterically, altering the electron density and geometry of the benzene ring.

-

Molecular Symmetry: The C₂ᵥ symmetry of the molecule simplifies the spectrum by rendering certain carbon atoms chemically equivalent, reducing the number of observed signals.

This guide will systematically explore these factors, correlate them to experimental data, and provide a practical framework for spectral acquisition and analysis.

Theoretical Underpinnings of the Iodomesitylene Spectrum

A robust interpretation of the ¹³C NMR spectrum requires an understanding of the fundamental effects at play. For halogenated benzenes, simple arguments based on electronegativity are often insufficient, especially for heavier halogens like bromine and iodine.

The Dominant Influence: Iodine's Heavy Atom Effect

The most striking feature in the ¹³C NMR spectrum of iodo-substituted aromatics is the profound shielding (upfield shift) of the ipso-carbon. This phenomenon, known as the "heavy atom effect," is not caused by simple inductive or resonance effects but is a relativistic consequence of spin-orbit (SO) coupling.[1][2]

The large electron cloud of the iodine atom couples the spin angular momentum and orbital angular momentum of its valence electrons. This coupling induces a significant local magnetic field that strongly opposes the main spectrometer field at the nucleus of the attached carbon.[3] This induced shielding dramatically shifts the ipso-carbon resonance to a much lower frequency (lower ppm value) than would be predicted by electronegativity alone.[4][5] Theoretical calculations have quantified the spin-orbit contribution to the chemical shift of the ipso-carbon in halobenzenes, showing it increases dramatically down the group, with a contribution of 41.8 ppm for iodobenzene.[3]

Electronic and Steric Effects of Methyl Groups

The three methyl groups on the mesitylene core influence the ring carbons in two ways:

-

Electronic Effects: As alkyl groups, they are weak electron-donating groups through an inductive effect, which tends to slightly shield the aromatic carbons.

-

Steric Effects: The ortho-relationship of two methyl groups to the bulky iodine atom introduces significant steric strain. This "steric compression" can influence bond angles and electron distribution, leading to a deshielding (downfield shift) of the involved methyl carbons and the ring carbons to which they are attached.[6][7]

The Role of Molecular Symmetry

Iodomesitylene possesses a plane of symmetry that passes through the C-I bond and the para-methyl group. This symmetry makes the two methyl groups ortho to the iodine equivalent, and also makes the two CH carbons meta to the iodine equivalent. Consequently, instead of nine distinct signals for the nine carbon atoms, the spectrum is simplified to five signals:

-

C-I: The ipso-carbon.

-

C-CH₃ (ortho): The two equivalent carbons bonded to the ortho-methyl groups.

-

C-H (meta): The two equivalent unsubstituted ring carbons.

-

C-CH₃ (para): The single carbon bonded to the para-methyl group.

-

-CH₃ carbons: Two signals are expected here: one for the two equivalent ortho-methyls and one for the single para-methyl.

Experimental Data and Spectral Assignment

Experimental ¹³C NMR data reported for iodomesitylene in CDCl₃ provides the basis for our analysis.[8] The observed chemical shifts are assigned based on the theoretical principles outlined above and comparison with related structures like mesitylene and iodobenzene.[9][10]

Table 1: Experimental ¹³C NMR Chemical Shifts and Assignments for Iodomesitylene

| Carbon Atom | Label | Multiplicity (DEPT) | Experimental Shift (ppm)[8] | Rationale for Assignment |

| C-I | C2 | Quaternary (C) | 104.4 | Strong upfield shift due to the heavy atom effect of iodine. |

| C-H | C4, C6 | Methine (CH) | 128.1 | Typical chemical shift for an unsubstituted aromatic carbon.[11] |

| C-CH₃ (para) | C5 | Quaternary (C) | 137.4 | Downfield shift characteristic of an alkyl-substituted aromatic carbon. |

| C-CH₃ (ortho) | C1, C3 | Quaternary (C) | 141.9 | Further downfield shift likely due to steric interaction with the adjacent iodine atom. |

| -CH₃ (para) | C5-C H₃ | Methyl (CH₃) | 20.8 | Typical chemical shift for an aromatic methyl group. |

| -CH₃ (ortho) | C1,C3-C H₃ | Methyl (CH₃) | 29.6 | Deshielded relative to the para-methyl, likely due to steric compression from the bulky iodine substituent. |

Note: Carbon numbering is based on the IUPAC name 2-iodo-1,3,5-trimethylbenzene.

The logic connecting the molecular structure to the observed spectral features is summarized in the diagram below.

Caption: Relationship between Iodomesitylene's structure and its ¹³C NMR spectrum.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines a self-validating system for obtaining a high-resolution, quantitative ¹³C NMR spectrum of iodomesitylene or similar small organic molecules. The causality behind each step is explained to ensure technical integrity.

Step 1: Sample Preparation

-

Weighing: Accurately weigh 15-25 mg of iodomesitylene. Causality: This mass provides sufficient concentration for a good signal-to-noise ratio in a reasonable number of scans without causing solubility issues.

-

Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS). Causality: CDCl₃ is a common, relatively inert solvent that dissolves many organic compounds. The deuterium provides the field-frequency lock signal for the spectrometer. TMS serves as the internal standard, with its signal defined as 0.0 ppm.[10][12]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate (~4-5 cm) to be within the detection region of the NMR coil.

Step 2: Spectrometer Setup & Calibration

-

Insertion & Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃. Causality: The lock system compensates for magnetic field drift, ensuring spectral stability over the course of the experiment.

-

Tuning & Matching: Tune and match the ¹³C probe. Causality: This step maximizes the efficiency of radiofrequency pulse transmission to, and signal detection from, the sample, which is critical for sensitivity.

-

Shimming: Perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity across the sample. Causality: High homogeneity is essential for achieving sharp, well-resolved peaks and accurate chemical shift measurements.

Step 3: Acquisition Parameter Setup

-

Experiment Selection: Choose a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on a Bruker spectrometer). Causality: Proton decoupling collapses C-H coupling, simplifying the spectrum to single lines for each unique carbon and enhancing signal-to-noise via the Nuclear Overhauser Effect (NOE).

-

Spectral Width (SW): Set the spectral width to cover the expected range of carbon signals, typically 0 to 220 ppm. Causality: This ensures all peaks, from the shielded ipso-carbon to potentially deshielded aromatic carbons, are captured.

-

Number of Scans (NS): Set the number of scans to 1024 or higher. Causality: ¹³C has a low natural abundance (~1.1%), requiring the accumulation of many scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Set the relaxation delay to at least 2 seconds. Causality: Quaternary carbons, like C-I and the other substituted ring carbons, often have long relaxation times (T₁). A sufficient delay is crucial to allow these nuclei to fully relax between pulses, ensuring their signal intensities are more accurately represented.

-

Acquisition: Start the acquisition.

Step 4: Data Processing

-

Fourier Transform (FT): Apply an exponential multiplication (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.

-

Phasing & Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automated baseline correction algorithm. Causality: Correct phasing and a flat baseline are essential for accurate peak integration and chemical shift determination.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the residual CDCl₃ solvent peak to its known value (~77.16 ppm).[13]

The diagram below visualizes this comprehensive workflow.

Caption: Standard workflow for ¹³C NMR spectral acquisition.

Conclusion

The ¹³C NMR spectrum of iodomesitylene is a powerful illustration of fundamental NMR principles. The chemical shifts are dictated by a synergy of relativistic, electronic, and steric factors. The dominant feature is the pronounced upfield shift of the iodine-bound ipso-carbon to ~104.4 ppm, a clear manifestation of the heavy atom spin-orbit coupling effect. The remaining signals for the substituted and unsubstituted aromatic carbons, as well as the distinct signals for the ortho- and para-methyl groups, are consistent with established substituent and steric effects in polysubstituted benzenes. The molecule's symmetry simplifies the spectrum to five observable signals, facilitating straightforward assignment. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra to probe the nuanced structural features of this and other complex aromatic molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Mesitylene(108-67-8) 13C NMR spectrum [chemicalbook.com]

- 10. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4,6-Trimethyliodobenzene

This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation of 2,4,6-trimethyliodobenzene (also known as iodomesitylene). Designed for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation pathways, offering insights into the structural elucidation of iodinated aromatic compounds.

Introduction: The Significance of Understanding Fragmentation

In the realm of analytical chemistry, mass spectrometry stands as a cornerstone technique for the identification and structural characterization of molecules. For drug development and organic synthesis, a thorough understanding of how a molecule fragments under energetic conditions is paramount. This compound (C₉H₁₁I), a substituted aromatic halide, presents a fascinating case study in fragmentation behavior, influenced by its stable aromatic core, labile carbon-iodine bond, and flanking methyl groups. This guide will dissect the intricate dance of electrons and bonds that occurs upon electron ionization, leading to its characteristic mass spectrum.

The Mass Spectrum of this compound: A Quantitative Overview

The 70 eV electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. The molecular ion and key fragments are summarized below.

| m/z | Proposed Ion | Formula | Relative Intensity (%) | Significance |

| 246 | Molecular Ion [M]⁺ | [C₉H₁₁I]⁺ | ~60 | Confirms the molecular weight of the compound. |

| 119 | [M-I]⁺ | [C₉H₁₁]⁺ | 100 | Base Peak , indicating the facile loss of the iodine atom. |

| 105 | [C₈H₉]⁺ | [C₈H₉]⁺ | ~30 | Loss of a methyl group from the [M-I]⁺ ion. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | ~45 | Formation of the stable tropylium ion. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | ~20 | Phenyl cation, a common fragment in aromatic compounds. |

Note: Relative intensities are approximate and can vary slightly between instruments.

Core Fragmentation Pathways: A Mechanistic Exploration

The fragmentation of this compound is primarily dictated by the stability of the resulting ions. The aromatic ring provides a stable platform, while the carbon-iodine bond is the most labile site for initial cleavage.

Formation of the Molecular Ion (m/z 246)

Upon entering the ion source, the this compound molecule is bombarded by a high-energy electron beam (typically 70 eV). This interaction ejects an electron from the molecule, most likely from a non-bonding orbital on the iodine atom or from the π-system of the aromatic ring, to form the molecular ion, [C₉H₁₁I]⁺.[1]

The Dominant Pathway: Formation of the Base Peak (m/z 119)

The most prominent feature of the mass spectrum is the base peak at m/z 119. This ion is formed by the homolytic cleavage of the carbon-iodine bond, resulting in the loss of an iodine radical (I•).

[C₉H₁₁I]⁺ (m/z 246) → [C₉H₁₁]⁺ (m/z 119) + I•

The driving force for this fragmentation is the relative weakness of the C-I bond and the high stability of the resulting mesityl cation ([C₉H₁₁]⁺). The positive charge is delocalized across the aromatic ring and stabilized by the electron-donating methyl groups.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Iodo-1,3,5-Trimethylbenzene

This guide provides a comprehensive technical overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of 2-iodo-1,3,5-trimethylbenzene (iodomesitylene). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the characterization of this and similar halogenated aromatic compounds.

Introduction: The Significance of 2-Iodo-1,3,5-trimethylbenzene and its Spectroscopic Characterization

2-Iodo-1,3,5-trimethylbenzene, a derivative of mesitylene, is a valuable intermediate in organic synthesis.[1] Its utility stems from the presence of a reactive iodine substituent on the aromatic ring, which can participate in a variety of coupling reactions to form more complex molecules. Infrared spectroscopy is an indispensable tool for the characterization of this compound, providing a unique molecular "fingerprint" that can confirm its identity, assess its purity, and provide insights into its molecular structure.

This guide will delve into the theoretical underpinnings of the vibrational modes of 2-iodo-1,3,5-trimethylbenzene, provide a detailed experimental protocol for its synthesis and purification, and offer a thorough analysis of its expected infrared spectrum.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of a molecule is determined by the vibrations of its constituent atoms. For 2-iodo-1,3,5-trimethylbenzene, we can predict the key vibrational modes by considering the contributions from the aromatic ring, the methyl groups, and the carbon-iodine bond. A comparison with the well-characterized spectrum of its parent compound, 1,3,5-trimethylbenzene (mesitylene), provides a solid foundation for these predictions.[2][3]

The key vibrational modes can be categorized as follows:

-

C-H Vibrations: These include stretching and bending modes of the aromatic C-H bonds and the C-H bonds of the methyl groups.

-

C-C Vibrations: These involve the stretching and bending of the carbon-carbon bonds within the aromatic ring.

-

C-I Vibrations: The stretching of the carbon-iodine bond is a key feature, though it typically appears in the far-infrared region.

-

Ring Vibrations: The entire benzene ring can undergo various deformation modes.

The substitution of a hydrogen atom with a much heavier iodine atom is expected to cause noticeable shifts in the vibrational frequencies of the aromatic ring and introduce new vibrational modes.[4]

Caption: Molecular structure of 2-iodo-1,3,5-trimethylbenzene.

Experimental Protocol: A Self-Validating System

The integrity of spectroscopic data is intrinsically linked to the purity of the sample. Therefore, a robust synthesis and purification protocol is paramount.

Synthesis of 2-Iodo-1,3,5-trimethylbenzene

A common and effective method for the synthesis of 2-iodo-1,3,5-trimethylbenzene is the direct iodination of mesitylene.

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, combine mesitylene (1 equivalent) and glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagents: Slowly add iodine (I₂) to the stirred solution. Subsequently, add nitric acid (HNO₃) dropwise while maintaining the temperature below 40°C.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Pour the reaction mixture into a beaker containing a solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds.[5][6][7][8][9] The choice of solvent is critical; the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. Ethanol is a suitable solvent for the recrystallization of 2-iodo-1,3,5-trimethylbenzene.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

The purity of the final product should be assessed by melting point determination and thin-layer chromatography (TLC) prior to IR analysis. The presence of unreacted mesitylene or di-iodinated byproducts would be evident in the IR spectrum.

Infrared Spectroscopy

Given that 2-iodo-1,3,5-trimethylbenzene is a solid at room temperature, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a convenient and reliable method for analysis, as it requires minimal sample preparation.[10][11][12][13]

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and perform a background scan.

-

Sample Application: Place a small amount of the purified, dry crystalline sample onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: Process the raw data (e.g., baseline correction, smoothing) as needed to obtain a clear and interpretable spectrum.

Predicted Infrared Spectrum of 2-Iodo-1,3,5-trimethylbenzene: A Detailed Analysis

The following is a detailed interpretation of the expected infrared spectrum of 2-iodo-1,3,5-trimethylbenzene, based on the known spectra of mesitylene and the principles of substituent effects in aromatic systems.[14][15][16]

C-H Stretching Region (3100-2850 cm⁻¹)

-

Aromatic C-H Stretching (3100-3000 cm⁻¹): Weak to medium intensity bands are expected in this region, characteristic of C-H bonds on an aromatic ring.[14]

-

Aliphatic C-H Stretching (3000-2850 cm⁻¹): Stronger absorptions are anticipated here due to the symmetric and asymmetric stretching of the C-H bonds in the three methyl groups.[2]

Overtone and Combination Bands (2000-1650 cm⁻¹)

A series of weak overtone and combination bands, characteristic of the substitution pattern of the benzene ring, are expected in this region.[14]

C=C Stretching and C-H Bending Region (1650-1350 cm⁻¹)

-

Aromatic C=C Stretching (1600-1450 cm⁻¹): Two or three bands of variable intensity are characteristic of the C=C stretching vibrations within the benzene ring.[15]

-

Methyl C-H Bending (1470-1370 cm⁻¹): Asymmetric and symmetric bending (scissoring) vibrations of the methyl groups will appear in this region.[2]

Fingerprint Region (1350-600 cm⁻¹)

This region contains a complex pattern of absorptions that are unique to the molecule.

-

Aromatic C-H Out-of-Plane Bending (900-800 cm⁻¹): The substitution pattern (1,2,3,5-tetrasubstituted) will give rise to characteristic out-of-plane C-H bending vibrations.

-